molecular formula C13H23NO4 B1287900 N-Boc-3-cyclopentylamino-propionic acid CAS No. 917202-01-8

N-Boc-3-cyclopentylamino-propionic acid

Cat. No.: B1287900
CAS No.: 917202-01-8
M. Wt: 257.33 g/mol
InChI Key: MTWOCVWWQJRBKC-UHFFFAOYSA-N
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Description

N-Boc-3-cyclopentylamino-propionic acid is a chemical compound widely used in scientific research. It is known for its versatile properties, making it ideal for drug synthesis, peptide chemistry, and pharmaceutical applications. The compound’s structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

The synthesis of N-Boc-3-cyclopentylamino-propionic acid typically involves the amidation of N-Boc-protected amines under mild conditions. One practical method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation.

Chemical Reactions Analysis

N-Boc-3-cyclopentylamino-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

    Substitution: The Boc protecting group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Boc-3-cyclopentylamino-propionic acid is extensively used in scientific research due to its versatile properties. Some of its applications include:

    Drug Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Peptide Chemistry: The compound is employed in the synthesis of peptides and proteins, where it serves as a building block.

    Pharmaceutical Applications: It is used in the development of new drugs and therapeutic agents.

    Industrial Applications: The compound finds use in various industrial processes, including the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Boc-3-cyclopentylamino-propionic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in protecting the amine group during chemical reactions, allowing for selective and efficient synthesis of desired products. The compound’s effects are exerted through its ability to undergo various chemical transformations, which are essential for its applications in drug synthesis and peptide chemistry.

Comparison with Similar Compounds

N-Boc-3-cyclopentylamino-propionic acid can be compared with other similar compounds, such as:

  • N-Boc-3-cyclohexylamino-propionic acid
  • N-Boc-3-cycloheptylamino-propionic acid
  • N-Boc-3-cyclooctylamino-propionic acid These compounds share similar structural features, including the Boc protecting group and the amino-propionic acid backbone. this compound is unique due to its specific cyclopentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications, such as drug synthesis and peptide chemistry.

Properties

IUPAC Name

3-[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(9-8-11(15)16)10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWOCVWWQJRBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590453
Record name N-(tert-Butoxycarbonyl)-N-cyclopentyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917202-01-8
Record name N-(tert-Butoxycarbonyl)-N-cyclopentyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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